2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide
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Overview
Description
2-(4-CHLOROPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a chlorophenoxy group and a benzodioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Synthesis of the Benzodioxepin Intermediate: The benzodioxepin moiety is synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the benzodioxepin intermediate under suitable conditions, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE
- 2-(4-METHOXYPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE
Uniqueness
2-(4-CHLOROPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.
Properties
Molecular Formula |
C18H18ClNO4 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide |
InChI |
InChI=1S/C18H18ClNO4/c19-14-3-5-15(6-4-14)24-12-18(21)20-11-13-2-7-16-17(10-13)23-9-1-8-22-16/h2-7,10H,1,8-9,11-12H2,(H,20,21) |
InChI Key |
ACCKWQLKGWNKHL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Cl)OC1 |
Origin of Product |
United States |
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